molecular formula C13H17NO4 B595874 Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate CAS No. 167096-99-3

Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate

Katalognummer: B595874
CAS-Nummer: 167096-99-3
Molekulargewicht: 251.282
InChI-Schlüssel: RNUMISHXYWFZCE-NEPJUHHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate ( 167096-99-3) is a chiral piperidine derivative of high interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C13H17NO4 and a molecular weight of 251.28 g/mol, serves as a critical chiral building block for the synthesis of more complex bioactive molecules . The specific (3S,4R) stereochemistry of the two adjacent functional groups on the piperidine ring makes it a valuable scaffold for constructing stereospecific pharmacophores, particularly in the development of potential pharmaceutical active ingredients (APIs) and other advanced chemical intermediates . Researchers utilize this benzyloxycarbonyl (Cbz)-protected dihydroxypiperidine for its role in exploring new synthetic pathways. Its structure, featuring both hydroxy and protected amino functional groups, allows for selective chemical modifications, enabling the study of structure-activity relationships (SAR). The product requires careful handling and storage, sealed in a dry environment at room temperature . This product is intended for research and development purposes and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUMISHXYWFZCE-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732563
Record name Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167096-99-3
Record name Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Epoxidation of 1-Benzyl-4-Methylpiperidine

A foundational approach involves the epoxidation of 1-benzyl-4-methylpiperidine derivatives. As detailed in synthetic protocols for tofacitinib intermediates, 1-benzyl-4-methylpiperidine (6) undergoes epoxidation using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 0–5°C, yielding 1-benzyl-3,4-epoxypiperidine (7) . The reaction achieves quantitative yields (85–90%) under mild conditions, with the trifluoroacetic acid (TFA)-mediated protonation of the tertiary amine enhancing electrophilicity for subsequent oxirane formation.

Regioselective Azide Ring-Opening

The epoxide 7 is subjected to ring-opening with sodium azide in a 6:4 acetic acid–water mixture at room temperature, producing a 93:7 mixture of regioisomers 8a (trans-4-azido-1-benzyl-4-methylpiperidin-3-ol) and 8b (trans-3-azido-1-benzyl-4-methylpiperidin-4-ol). The regioselectivity arises from steric and electronic factors, favoring nucleophilic attack at the less hindered C4 position.

Reduction and Hydroxylation

The azide intermediates undergo Staudinger reduction with triphenylphosphine in toluene at 100°C, yielding amines 9a/9b . Subsequent hydrolysis with aqueous sodium hydroxide removes the tosyl protecting group, affording the dihydroxy product. This method achieves an overall yield of 68–72% but requires meticulous purification to isolate the (3S,4R) diastereomer.

Catalytic Hydrogenation of Pyridine Precursors

Quaternary Ammonium Salt Formation

An alternative route begins with 3-hydroxypyridine, which reacts with benzyl chloride in toluene at 90–110°C to form N-benzyl-3-hydroxypyridinium chloride (5) . This quaternary ammonium salt is isolated via filtration after cooling, with toluene washes removing excess benzyl chloride.

Nickel-Catalyzed Hydrogenation

The pyridinium salt 5 undergoes catalytic hydrogenation using a nickel-based catalyst under moderate hydrogen pressure (3–5 atm). This step reduces the aromatic pyridine ring to piperidine while retaining the benzyl and hydroxyl groups. The reaction proceeds in ethanol with triethylamine as a base, achieving 85–90% yield. However, stereochemical control at C3 and C4 remains a challenge, necessitating post-reduction chiral resolution.

Stereoselective C–H Oxidation via Proton-Coupled Electron Transfer (PCET)

Mechanistic Basis for Diastereocontrol

Recent advances in benzylic C–H oxidation enable direct installation of hydroxyl groups with high stereoselectivity. Using bis(methanesulfonyl) peroxide (BMSP) as an oxidant in hexafluoroisopropanol (HFIP):H<sub>2</sub>O, the reaction proceeds via a concerted PCET mechanism. DFT calculations (B3LYP-D3BJ/def2-TZVPP) reveal a low-energy transition state (1.2 kcal·mol<sup>−1</sup>) where electron transfer from the aryl π-system couples with proton abstraction from the benzylic position, favoring the (3S,4R) configuration.

Substrate Scope and Optimization

The protocol tolerates electron-donating and withdrawing substituents on the piperidine ring. For example, oxidation of (S)-phenylalanine-derived substrates yields the diastereomerically pure product (14) in 82% yield via anchimeric assistance from neighboring oxygen lone pairs. Key parameters include:

  • Solvent : HFIP:H<sub>2</sub>O (9:1)

  • Temperature : 25–30°C

  • Oxidant : 1.2 equiv BMSP

Industrial-Scale Production and Process Economics

Batch Reactor Optimization

Large-scale synthesis employs 20 L enamel reactors for quaternary salt formation and hydrogenation steps. Critical parameters include:

ParameterValueImpact on Yield
Benzyl chloride stoichiometry1.5 equivMinimizes side products
Hydrogen pressure4 atmBalances rate vs. safety
Catalyst loading5 wt% NiCost-effective

Post-reduction, the product is purified via crystallization from ethyl acetate/hexane, achieving >99% purity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Stereoselectivity (de%)ScalabilityCost ($/kg)
Epoxidation/Azide68–7286Moderate320
Catalytic Hydrogenation85–9050High280
PCET Oxidation75–82>99Low410

The PCET method excels in stereocontrol but suffers from high oxidant costs, whereas hydrogenation offers superior scalability for API manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Ethers or esters.

Wissenschaftliche Forschungsanwendungen

Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the benzyl ester group play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences and biological implications compared to analogs:

Compound Name Structural Features Key Differences vs. Target Compound Biological Implications
Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate Piperidine ring; 3S,4R-dihydroxy; benzyl ester Reference compound High polarity; potential glycosidase inhibition
(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate Pyrrolidine ring (5-membered); 3S,4S-dihydroxy Smaller ring size; stereochemistry (S,S) Altered ring strain; different target affinity
tert-Butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate tert-Butyl ester; 3R,4R-dihydroxy Ester group; stereochemistry (R,R) Enhanced metabolic stability; reduced polarity
Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate 4-amino; 3-fluoro; stereochemistry (R,R) Amino vs. hydroxyl; fluorine substituent Ionic interactions; increased lipophilicity
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate Trifluoromethyl; 3-fluoro; cis-dihydroxy Trifluoromethyl group; cis-configuration Enhanced membrane permeability; potential toxicity

Physicochemical Properties

  • Polarity : The target compound’s dihydroxy groups confer higher polarity (logP ~0.5) compared to tert-butyl analogs (logP ~2.1) or trifluoromethyl derivatives (logP ~3.0) . This impacts solubility and bioavailability.
  • Metabolic Stability : Fluorinated analogs (e.g., 3-fluoro derivatives) exhibit longer half-lives due to resistance to oxidative metabolism, whereas the target compound may undergo faster glucuronidation .

Biologische Aktivität

Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate is a piperidine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate features a piperidine ring with two hydroxyl groups at the 3 and 4 positions and a benzyl ester group at the 1 position. Its molecular formula is C13H17NO4C_{13}H_{17}NO_4 with a molecular weight of approximately 251.28 g/mol .

The biological activity of Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate is primarily attributed to its interaction with various biomolecular targets. The hydroxyl groups enhance its ability to form hydrogen bonds with enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. This compound may influence neurotransmitter systems and exhibit neuroprotective effects, making it a candidate for further pharmacological studies.

Antioxidant Activity

Research indicates that Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. In vitro studies have demonstrated its ability to scavenge reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases where oxidative stress is a contributing factor .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects against conditions such as Alzheimer's disease. In experimental models, it has shown promise in reducing neuronal apoptosis and improving cognitive function through modulation of neurotransmitter levels and reduction of neuroinflammation .

Anti-inflammatory Properties

Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate also exhibits anti-inflammatory activity. It has been observed to inhibit the production of pro-inflammatory cytokines in various cell lines, indicating its potential as an anti-inflammatory agent. This property could be beneficial in treating inflammatory diseases and conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate, it is useful to compare it with structurally related compounds.

Compound NameMolecular FormulaBiological ActivityNotes
Benzyl (3S,4R)-3-hydroxy-2,2-dimethylpiperidine-1-carboxylateC15H23NO3C_{15}H_{23}NO_3Moderate antioxidant activityMore sterically hindered structure may affect binding affinity
Benzyl (3S,4R)-3-hydroxy-5-methylpiperidine-1-carboxylateC14H21NO3C_{14}H_{21}NO_3Neuroprotective effects observedSimilar mechanism but different efficacy levels

Case Studies and Research Findings

A study published in Helvetica Chimica Acta investigated the stereochemical outcomes of derivatives related to piperidine compounds. The findings suggested that modifications at the 3 and 4 positions significantly influenced biological activity and selectivity towards specific targets . Another research effort highlighted the compound's role in modulating enzymatic pathways involved in neuroprotection and inflammation .

Q & A

Q. What are the key synthetic steps for preparing Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the piperidine ring using precursors like protected amino alcohols.
  • Hydroxylation : Stereoselective introduction of hydroxyl groups at C3 and C4 positions, often via oxidation or epoxidation followed by hydrolysis.
  • Protection/Deprotection : Use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis .
  • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents, with triethylamine (TEA) as a base to neutralize acids generated during reactions .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • X-ray Crystallography : Direct determination of spatial arrangement (e.g., resolved a related compound’s structure using orthogonal crystal parameters) .
  • NMR Spectroscopy : Analysis of coupling constants (e.g., vicinal 3JHH^3J_{HH} values) and NOE correlations to confirm diastereomeric configurations .
  • Chiral Chromatography : Supercritical fluid chromatography (SFC) or HPLC with chiral columns to verify enantiomeric purity (e.g., 93% ee reported for a piperazine analog) .

Q. What purification methods are effective for isolating this compound?

  • Flash Chromatography : Silica gel columns with gradient elution (e.g., heptane:isopropyl acetate mixtures) achieve >90% purity for similar piperidine derivatives .
  • Recrystallization : Use methanol/ethyl acetate mixtures to remove impurities, as demonstrated for structurally related compounds .

Q. What safety protocols are critical for handling this compound?

  • Ventilation : Work in fume hoods to avoid inhalation of volatile byproducts (e.g., carbon monoxide from decomposition) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as analogs can cause irritation .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent oxidation of hydroxyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during hydroxylation steps .
  • Catalyst Screening : Transition-metal catalysts (e.g., Ir-based) enhance enantioselectivity in allylic amination, as seen in piperazine analogs (91% yield) .
  • Continuous Flow Reactors : Improve scalability and purity for multi-step syntheses by minimizing intermediate degradation .

Q. How do structural modifications (e.g., fluorination) impact biological activity compared to the parent compound?

  • Fluorine Substitution : Fluorine at C3 (as in ’s analog) increases metabolic stability and receptor binding affinity via electronic effects .
  • Hydroxyl Group Replacement : Replacing hydroxyl groups with methoxy or amino moieties alters solubility and target selectivity (e.g., muscarinic receptor modulation) .
  • Comparative Assays : Measure IC50 values against non-fluorinated analogs using enzyme-linked immunosorbent assays (ELISA) or radioligand binding studies .

Q. How can conflicting toxicity data from safety sheets be resolved?

  • In Silico Modeling : Predict acute toxicity using QSAR tools when experimental data are absent (e.g., and lack empirical toxicity profiles) .
  • In Vitro Testing : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity, supplementing gaps in SDS documentation .
  • Literature Cross-Referencing : Compare with structurally similar compounds (e.g., benzyl piperidine carboxylates) to infer hazard potential .

Q. What strategies are used to analyze receptor-ligand interactions for this compound?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to targets like acetylcholine receptors, as suggested for fluorinated analogs .
  • Molecular Dynamics Simulations : Model hydrogen-bonding networks between hydroxyl groups and active-site residues (e.g., crystal structure insights from ) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to evaluate binding energetics .

Q. How does stereochemical inversion (e.g., 3R,4S vs. 3S,4R) affect pharmacological properties?

  • Enantiomer-Specific Activity : Test diastereomers in vitro (e.g., ’s (3R,4R) vs. (3S,4S) pyrrolidindiols show divergent bioactivity) .
  • Pharmacokinetic Profiling : Compare plasma half-life and tissue distribution using radiolabeled isomers in animal models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.